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molecular formula C10H17NO4 B1442411 tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate CAS No. 1130156-23-8

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Cat. No. B1442411
M. Wt: 215.25 g/mol
InChI Key: QDLQOXCJAGFXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524722B2

Procedure details

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate from Example 44A (5.24 g, 20.1 mmol) was dissolved in acetone (100 mL), and p-toluene sulfonic acid (173 mg, 1.00 mmol) was added. The mixture was stirred at rt for 3 days, then filtered, and the filtrate was concentrated. The residue was dissolved in tert-butyl methyl ether and extracted with satd. aqueous sodium bicarbonate solution. The organic layer was dried over sodium sulfate, and the solvent was removed in vacuo to yield 4.67 g of an oil (64% purity, 69% yield), which was used in the next step without further purification.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:7](OC)([O:8]C)[CH2:6][CH2:5][N:4]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[OH:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][N:4]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:3]1

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
OC1CN(CCC1(OC)OC)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
173 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tert-butyl methyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1CN(CCC1=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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